molecular formula C10H11NO4 B3333416 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione CAS No. 98453-85-1

1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B3333416
CAS No.: 98453-85-1
M. Wt: 209.20 g/mol
InChI Key: RGGUBFBWXJWWPL-UHFFFAOYSA-N
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Description

1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione is a chemical compound known for its significant biological activity It is a member of the pyrrolidine-2,5-dione family, which is characterized by a pyrrolidine ring bonded to two carbonyl groups

Preparation Methods

The synthesis of 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with hexa-2,4-dienoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as amines or thiols, leading to the formation of amides or thioesters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on cell function and signal transduction pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate various cellular processes by binding to enzymes or receptors, thereby influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating inflammation and cell proliferation.

Comparison with Similar Compounds

1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione can be compared to other similar compounds, such as:

    Pyrrolidine-2,5-dione: The parent compound, which lacks the hexa-2,4-dienoyl group, and has different chemical and biological properties.

    N-substituted pyrrolidine-2,5-diones: These compounds have various substituents on the nitrogen atom, leading to diverse chemical reactivity and biological activity.

    Hexa-2,4-dienoic acid esters: Compounds with similar ester linkages but different core structures, which may exhibit distinct properties.

The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione core and the hexa-2,4-dienoyl group, which imparts unique chemical and biological characteristics.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGUBFBWXJWWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760529
Record name 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-85-1
Record name 1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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